

# The Discovery and Characterization of Rhenium Heptafluoride: A Technical Guide

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## Compound of Interest

Compound Name: *Rhenium heptafluoride*

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This technical guide provides an in-depth overview of the discovery, synthesis, and structural characterization of **Rhenium Heptafluoride** ( $\text{ReF}_7$ ), the only thermally stable metal heptafluoride.<sup>[1][2]</sup> This document details the seminal experimental protocols, presents key quantitative data in a structured format, and illustrates the underlying scientific workflows and molecular geometries.

## Introduction

The investigation of higher valency metal fluorides has been a significant area of inorganic chemistry, driven by the unique oxidizing power of elemental fluorine. Rhenium, discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg, was a candidate for forming high-oxidation-state fluorides. While the pioneering work on fluorine chemistry was advanced by Otto Ruff, the detailed synthesis and characterization of **Rhenium Heptafluoride** were significantly elaborated in the mid-20th century. This guide focuses on the key experimental work that established the synthesis and fundamental properties of this unique compound.

## Experimental Protocols

The primary method for the synthesis of **Rhenium Heptafluoride** is the direct fluorination of rhenium metal at elevated temperatures. The following protocol is based on the detailed work of Malm and Selig (1961).

## Synthesis of Rhenium Heptafluoride

Objective: To synthesize **Rhenium Heptafluoride** ( $\text{ReF}_7$ ) via the direct reaction of rhenium metal with fluorine gas.

Reactants:

- Rhenium (Re) metal powder or sponge.
- Fluorine ( $\text{F}_2$ ) gas, high purity.

Apparatus:

- A flow-type reactor constructed from a material resistant to high-temperature fluorine, such as nickel or Monel.
- A furnace capable of maintaining a temperature of 400 °C.
- A system for metering and controlling the flow of fluorine gas.
- A series of cold traps for the condensation and purification of the product. The traps are typically cooled with dry ice/acetone (-78 °C) and liquid nitrogen (-196 °C).
- A vacuum line for evacuating the apparatus.

Procedure:

- A sample of rhenium metal is placed in the reactor.
- The entire system is thoroughly dried and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on the interior surfaces.
- The reactor is heated to 400 °C.
- A stream of fluorine gas is passed over the heated rhenium metal.
- The volatile products, primarily Rhenium Hexafluoride ( $\text{ReF}_6$ ) and **Rhenium Heptafluoride** ( $\text{ReF}_7$ ), are carried out of the reactor by the fluorine stream.

- The gas stream is passed through a cold trap maintained at a temperature sufficient to condense  $\text{ReF}_7$  while allowing the more volatile  $\text{ReF}_6$  and unreacted fluorine to pass through.
- The crude  $\text{ReF}_7$  is purified by fractional distillation or sublimation under vacuum to separate it from any remaining  $\text{ReF}_6$  and other impurities.

## Structural Characterization

The molecular structure of **Rhenium Heptafluoride** has been determined using gas-phase electron diffraction and low-temperature neutron diffraction.

Objective: To determine the molecular geometry of  $\text{ReF}_7$  in the gas phase.

Methodology:

- A high-energy beam of electrons is directed through a stream of gaseous  $\text{ReF}_7$  in a high-vacuum chamber.
- The electrons are scattered by the molecules, creating a diffraction pattern that is captured on a photographic plate or a digital detector.
- The diffraction pattern consists of a series of concentric rings, the intensity and spacing of which are related to the internuclear distances within the  $\text{ReF}_7$  molecule.
- The radial distribution function is calculated from the diffraction pattern, which provides information about the probability of finding two atoms at a given distance from each other.
- This data is then used to build a model of the molecular geometry that best fits the experimental results.

Objective: To determine the precise crystal and molecular structure of  $\text{ReF}_7$  in the solid state.

Methodology:

- A single crystal of  $\text{ReF}_7$  is grown and cooled to a very low temperature (e.g., 1.5 K) to minimize thermal vibrations.[\[1\]](#)[\[2\]](#)

- A beam of thermal neutrons is directed at the crystal.[3]
- The neutrons are diffracted by the atomic nuclei in the crystal lattice, producing a diffraction pattern.[3]
- The positions and intensities of the diffraction spots are measured.
- This data is used to determine the unit cell dimensions and the precise positions of the rhenium and fluorine atoms within the crystal structure.

## Data Presentation

The following tables summarize the key quantitative data for **Rhenium Heptafluoride**.

Table 1: Physical Properties of **Rhenium Heptafluoride**

Property	Value	Reference
Molecular Formula	ReF <sub>7</sub>	[1][2]
Molar Mass	319.20 g/mol	[2]
Appearance	Yellow solid	[1][2]
Melting Point	48.3 °C	[2]
Boiling Point	73.7 °C	[2]
Density (solid)	4.3 g/cm <sup>3</sup>	[2]
Vapor Pressure (at 25 °C)	99.5 mmHg	

Table 2: Thermodynamic Properties of **Rhenium Heptafluoride**

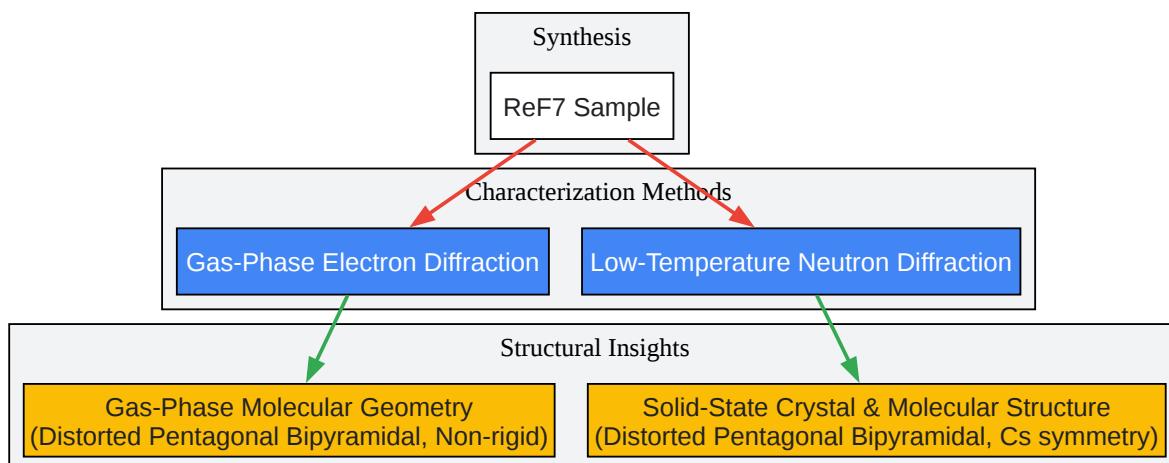
Property	Value	Reference
Enthalpy of Fusion	7.53 kJ/mol	<a href="#">[2]</a>
Enthalpy of Vaporization	30.77 kJ/mol	<a href="#">[2]</a>
Standard Enthalpy of Formation (solid)	-1432 ± 11 kJ/mol	

Table 3: Structural Parameters of **Rhenium Heptafluoride**

Parameter	Method	Value(s)	Reference
Molecular Geometry	Gas-Phase Electron Diffraction	Distorted Pentagonal Bipyramidal (non-rigid)	<a href="#">[1]</a> <a href="#">[2]</a>
Low-Temperature Neutron Diffraction	Distorted Pentagonal Bipyramidal ( $C_s$ symmetry)	<a href="#">[4]</a>	
Re-F Bond Distances (axial)	Low-Temperature Neutron Diffraction	1.801 Å, 1.810 Å	
Re-F Bond Distances (equatorial)	Low-Temperature Neutron Diffraction	1.849 Å, 1.859 Å, 1.865 Å, 1.896 Å, 1.921 Å	
Crystal System	Low-Temperature Neutron Diffraction	Triclinic	<a href="#">[2]</a>
Space Group	Low-Temperature Neutron Diffraction	P1	<a href="#">[2]</a>

## Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of **Rhenium Heptafluoride** and the logical relationship of its structural determination.



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